4,6-Diiodopyridazin-3-amine
Description
4,6-Diiodopyridazin-3-amine is a halogen-substituted pyridazine derivative characterized by iodine atoms at positions 4 and 6 of the pyridazine ring and an amine group at position 2. Pyridazine derivatives are widely studied in medicinal and materials chemistry due to their electron-deficient aromatic systems, which enable diverse reactivity and applications in drug design, agrochemicals, and coordination chemistry. The iodine substituents likely confer distinct electronic and steric effects compared to smaller halogens, influencing solubility, stability, and reactivity .
Properties
Molecular Formula |
C4H3I2N3 |
|---|---|
Molecular Weight |
346.90 g/mol |
IUPAC Name |
4,6-diiodopyridazin-3-amine |
InChI |
InChI=1S/C4H3I2N3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) |
InChI Key |
WAMKTBVWASCEJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1I)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodopyridazin-3-amine typically involves the iodination of pyridazin-3-amine. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of safer and more environmentally friendly oxidizing agents is also preferred to minimize hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Diiodopyridazin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6-diaminopyridazine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4,6-Diiodopyridazin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of various complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-Diiodopyridazin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight for this compound.
†Molecular weight estimated from formula.
Key Findings:
Halogen Effects: Iodine vs. Bromine: The larger atomic radius and lower electronegativity of iodine (vs. bromine in 4,6-Dibromo-3-pyridazinamine) may reduce solubility in polar solvents but enhance lipophilicity, making this compound more suitable for hydrophobic interactions in biological systems. The weaker C-I bond (vs. C-Br) could also increase susceptibility to nucleophilic substitution reactions . Iodine vs.
Functional Group Variations: The amine group at position 3 in this compound contrasts with the ketone in 6-(5-Chloropyridin-2-yl)pyridazin-3(2H)-one , which may limit its ability to participate in hydrogen-bonding networks but enhance its role as a nucleophile.
Molecular Weight and Applications :
- This compound’s higher molecular weight (406.89 vs. 252.90 for the dibromo analog) suggests distinct pharmacokinetic profiles, such as slower metabolic clearance. This property is critical in drug design for optimizing bioavailability.
Research Implications and Limitations
- Synthetic Challenges : The incorporation of iodine may require specialized reagents (e.g., iodinating agents like N-iodosuccinimide) compared to bromine or chlorine, increasing synthesis complexity.
- Biological Activity : While halogenated pyridazines are often explored as kinase inhibitors or antimicrobial agents, iodine’s polarizability could enhance binding to hydrophobic protein pockets, a hypothesis supported by studies on iodinated heterocycles .
- Data Gaps : The evidence lacks direct experimental data (e.g., melting points, solubility, biological assays) for this compound, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
